Enhanced Potency Against Intracellular Leishmania amazonensis Amastigotes
DHQZ 36 exhibits a 3-fold improvement in potency against intracellular Leishmania amazonensis amastigotes in infected macrophages compared to the parent compound Retro-2cycl [1]. The optimized analog DHQZ 36.1 shows a further, statistically significant, 1.3-fold increase in potency over DHQZ 36 in this model [2].
| Evidence Dimension | EC50 against L. amazonensis intracellular amastigotes |
|---|---|
| Target Compound Data | 13.63 ± 2.58 μM |
| Comparator Or Baseline | Retro-2cycl: 40.15 μM; DHQZ 36.1: 10.57 ± 2.66 μM |
| Quantified Difference | DHQZ 36 is 3.0-fold more potent than Retro-2cycl. DHQZ 36.1 is 1.3-fold more potent than DHQZ 36 (p < 0.001). |
| Conditions | Mouse bone marrow-derived macrophages infected with L. amazonensis, assessed after 72h treatment. |
Why This Matters
This 3-fold potency gain translates to lower compound usage, reduced cytotoxicity risk, and more robust efficacy in cell-based infection models, directly impacting assay design and reagent selection.
- [1] Craig E, Huyghues-Despointes CE, Yu C, Handy EL, Sello JK, Kima PE. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections. PLoS Negl Trop Dis. 2017;11(5):e0005556. View Source
- [2] Craig E, Huyghues-Despointes CE, Yu C, Handy EL, Sello JK, Kima PE. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections. PLoS Negl Trop Dis. 2017;11(5):e0005556. View Source
